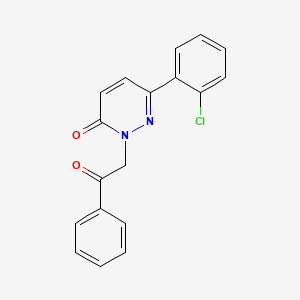
6-(2-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one
説明
6-(2-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H13ClN2O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone is 324.0665554 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of a pyridazinone derivative with similar structural features to 6-(2-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone reveal interesting insights into its chemical properties. This research shows that the chlorophenyl and pyridazinone rings are nearly perpendicular, indicating potential interactions and steric effects in molecular environments. The study also highlights the presence of N—H⋯O hydrogen bonds and C—H⋯Cl hydrogen bonds, suggesting avenues for reactivity and binding with biological targets (Daoui et al., 2021).
Heterocyclic Compound Synthesis
Another study discusses the preparation of new heterocyclic compounds with expected biological activity through the reaction of a similar chlorophenyl-pyridazinone derivative. This research underlines the compound's potential in generating biologically active molecules, contributing to pharmaceutical sciences by offering a method to synthesize compounds with antimicrobial and antifungal activities (Sayed et al., 2003).
Molecular Docking and Antimicrobial Agents
Further research into pyridazinone derivatives includes molecular docking studies to evaluate their potential as anticancer and antimicrobial agents. By incorporating pyridazinone frameworks into novel molecules, researchers have demonstrated the ability to target specific biological pathways, indicating the chemical's utility in developing new therapeutic agents (Katariya et al., 2021).
Applications in Base Oil Improvement
The synthesis of pyridazinone derivatives has also found applications in improving base oil properties. These derivatives exhibit antioxidant properties, enhancing the oil's stability and performance. Such findings indicate the broader applicability of pyridazinone derivatives beyond pharmaceuticals, extending into materials science and chemical engineering (Nessim, 2017)
Anticancer and Antimicrobial Screening
The exploration of pyridazinone derivatives for anticancer and antimicrobial activities has been a significant focus of recent research. Studies involving the synthesis and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have shown promising results. These compounds exhibit moderate to good binding energies and antimicrobial, antioxidant activity, showcasing the therapeutic potential of pyridazinone derivatives (Flefel et al., 2018).
Solubility and Thermodynamics
The solubility and thermodynamics of pyridazinone derivatives are critical for their application in drug formulation and delivery. Studies on the solubility of pyridazinone derivatives in various solvents at different temperatures provide essential insights into their physical chemistry. This knowledge aids in the optimization of drug formulations, ensuring effective delivery and bioavailability of pyridazinone-based therapeutics (Imran et al., 2017).
特性
IUPAC Name |
6-(2-chlorophenyl)-2-phenacylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-9-5-4-8-14(15)16-10-11-18(23)21(20-16)12-17(22)13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFQYVXFRCZTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide](/img/structure/B4505546.png)
![(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B4505553.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B4505554.png)
![7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4505556.png)
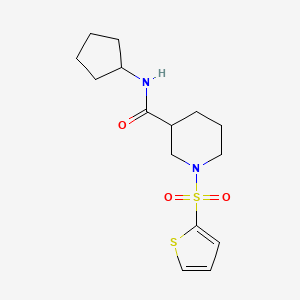
![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4505563.png)
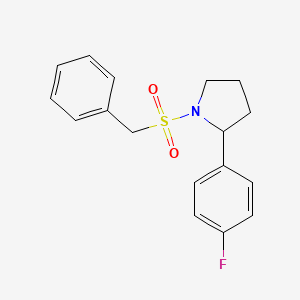
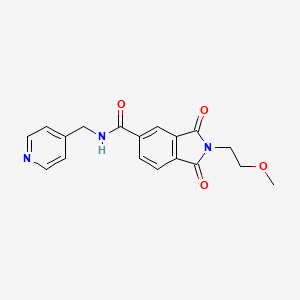
![N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B4505589.png)

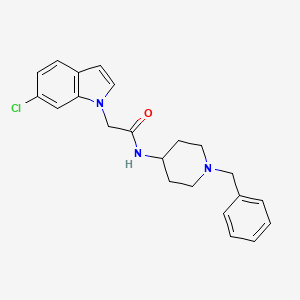
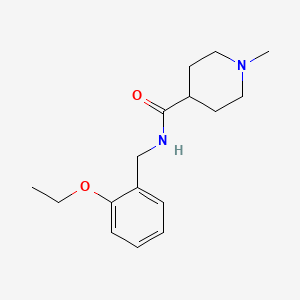
![4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one](/img/structure/B4505642.png)
![(4-Methylpiperazin-1-yl)[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B4505650.png)
